molecular formula C17H24BrClN2O6 B5227853 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate

Numéro de catalogue: B5227853
Poids moléculaire: 467.7 g/mol
Clé InChI: CERWPRCAJZHVSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2000 by researchers at GlaxoSmithKline as a potential treatment for drug addiction and other psychiatric disorders. Since then, BRL-15572 has been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential applications.

Mécanisme D'action

1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate is a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward processing and is implicated in drug addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to reducing drug-seeking behavior and improving cognitive function, this compound has been found to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This compound has also been found to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is thought to be a marker of neuronal activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate is its selectivity for the dopamine D3 receptor. This allows researchers to investigate the specific role of the D3 receptor in drug addiction and other psychiatric disorders. However, one limitation of this compound is its relatively low potency and affinity for the D3 receptor compared to other D3 receptor antagonists. This may limit its effectiveness in certain experiments.

Orientations Futures

There are a number of potential future directions for research on 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate. One area of interest is the development of more potent and selective D3 receptor antagonists for use in drug addiction and other psychiatric disorders. Another area of interest is the investigation of the role of the D3 receptor in other brain regions and its potential involvement in other neurological disorders. Finally, there is interest in the development of this compound as a potential therapeutic agent for the treatment of drug addiction and other psychiatric disorders in humans.

Méthodes De Synthèse

1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with 1,2-dibromoethane to form 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethane. The final step involves the reaction of 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethane with 4-methylpiperazine to form this compound oxalate.

Applications De Recherche Scientifique

1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has been the subject of numerous scientific studies investigating its potential applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. In one study, this compound was found to reduce drug-seeking behavior in rats trained to self-administer cocaine. In another study, this compound was found to improve cognitive function in rats with schizophrenia-like symptoms.

Propriétés

IUPAC Name

1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrClN2O2.C2H2O4/c1-18-4-6-19(7-5-18)8-9-20-10-11-21-15-3-2-13(16)12-14(15)17;3-1(4)2(5)6/h2-3,12H,4-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERWPRCAJZHVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.